molecular formula C12H17N B1643321 2-Isopropyl-5,6,7,8-tetrahydroquinoline

2-Isopropyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B1643321
M. Wt: 175.27 g/mol
InChI Key: NZCCWNUIJHFYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-5,6,7,8-tetrahydroquinoline is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2-propan-2-yl-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C12H17N/c1-9(2)11-8-7-10-5-3-4-6-12(10)13-11/h7-9H,3-6H2,1-2H3

InChI Key

NZCCWNUIJHFYMY-UHFFFAOYSA-N

SMILES

CC(C)C1=NC2=C(CCCC2)C=C1

Canonical SMILES

CC(C)C1=NC2=C(CCCC2)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0.23 M solution of 2-isopropylquinoline in trifluoroacetic acid in a Parr flask was added 0.1 equiv of PtO2. The suspension was set up on the Parr apparatus at 44 psi H2 overnight. After removal of the H2, CH2Cl2 was added, and the suspension was filtered through Celite. The solvent was removed under vacuum, and the residue was partitioned between EtOAc and saturated NaHCO3 solution. The organic layer was washed with H2O and brine, and was then dried over anhydrous MgSO4, filtered and evaporated to give the title compound as a tan colored oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.